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molecular formula C11H9NO3 B1580409 methyl 3-formyl-1H-indole-7-carboxylate CAS No. 312973-24-3

methyl 3-formyl-1H-indole-7-carboxylate

Cat. No. B1580409
M. Wt: 203.19 g/mol
InChI Key: JVUPHJBFLSMOGY-UHFFFAOYSA-N
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Patent
US07312342B2

Procedure details

2.9 ml of phosphorus oxychloride are added slowly to 7 ml of N,N-dimethylformamide in a nitrogen atmosphere (formylation solution). 5 g (0.029 mol) of methyl indole-7-carboxylate are dissolved in 7 ml of DMF and added slowly to the formylation solution, during which the temperature does not rise above 30 degrees. The mixture is then warmed at 100° for one hour. After cooling, the mixture is poured into water and neutralised using sodium hydroxide solution, and the deposited crystals are filtered off with suction. m.p. 154°. Yield 5.3 g (89.9% of theory).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[C:15]([O:17][CH3:18])=[O:16])[CH:8]=[CH:7]1.O.[OH-].[Na+].CN([CH:25]=[O:26])C>>[CH:25]([C:8]1[C:9]2[C:14](=[C:13]([C:15]([O:17][CH3:18])=[O:16])[CH:12]=[CH:11][CH:10]=2)[NH:6][CH:7]=1)=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly to the formylation solution, during which the temperature
CUSTOM
Type
CUSTOM
Details
does not rise above 30 degrees
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed at 100° for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystals are filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CNC2=C(C=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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